molecular formula C21H19N5O5S B2511070 3-benzyl-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921536-76-7

3-benzyl-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2511070
CAS No.: 921536-76-7
M. Wt: 453.47
InChI Key: YTKHMRYPZQNMSP-UHFFFAOYSA-N
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Description

3-benzyl-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H19N5O5S and its molecular weight is 453.47. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, has shown significant potential in developing anti-inflammatory and analgesic agents. These compounds exhibit inhibitory activity on cyclooxygenase-1/2 (COX-1/COX-2) and have been tested for their analgesic and anti-inflammatory activities, demonstrating high efficacy in some cases comparable to standard drugs like sodium diclofenac (A. Abu‐Hashem et al., 2020).

Antitumor and Antibacterial Agents

The synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines has been explored as potential inhibitors of thymidylate synthase (TS) for use as antitumor and/or antibacterial agents. These compounds have demonstrated potency against human TS, showing more significant inhibition than certain established drugs, indicating their potential in cancer treatment and bacterial infections control (A. Gangjee et al., 1996).

Antimicrobial Activity

The synthesis and study of antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have revealed these compounds to be more active than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa. This indicates their potential in developing new antimicrobial agents (S. Kolisnyk et al., 2015).

Aggregation-Enhanced Emission

Research into pyridyl substituted benzamides with aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties has shown the potential of such compounds in creating sensitive materials for optical and electronic applications. These compounds form nano-aggregates in solution with enhanced luminescent properties, which could be utilized in developing new photonic materials (A. Srivastava et al., 2017).

Dual Inhibitors for Cancer Treatment

The design and synthesis of compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase for cancer treatment have been explored. These compounds aim to inhibit critical enzymes involved in nucleotide synthesis, demonstrating significant antitumor activity against various cancer cell lines in vitro (A. Gangjee et al., 2000).

Mechanism of Action

The mechanism of action of pyridopyrimidine derivatives is related to their biological potential . They are used on several therapeutic targets and have shown a therapeutic interest or have been approved for use as therapeutics .

Future Directions

Pyridopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . They are used on several therapeutic targets and have shown a therapeutic interest or have been approved for use as therapeutics . Therefore, the future directions of research on pyridopyrimidines are likely to continue in this direction.

Properties

IUPAC Name

3-benzyl-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5S/c1-25-12-16(19(27)23-14-7-9-15(10-8-14)32(22,30)31)17-18(25)20(28)26(21(29)24-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29)(H2,22,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKHMRYPZQNMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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